2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Protein Folding Biophysics Circular Dichroism Spectroscopy

Fluorinated polymer researchers face trade-offs between fluorine content and structural integrity. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS 355-74-8) eliminates this compromise with a fully fluorinated C4 segment-eight fluorine atoms-delivering quantifiable superiority over lower-fluorine analogs. • Maximal α-helix induction in β-lactoglobulin A and melittin (strongest CD signal among fluorinated diols) • Superior hard segment disruption in polyurethanes vs. butanediol or tetrafluorobutanediol • 98% purity; ambient shipping; stocked for immediate dispatch

Molecular Formula C6H6F8O2
Molecular Weight 262.1 g/mol
CAS No. 355-74-8
Cat. No. B1295189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
CAS355-74-8
Molecular FormulaC6H6F8O2
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2
InChIKeyNHEKBXPLFJSSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS 355-74-8): Key Specifications and Class Positioning


2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS 355-74-8) is a high-fluorine content (C6H6F8O2, molecular weight 262.10) diol, existing as a white to light orange crystalline solid at room temperature with a melting point of 66–70°C [1]. As a fluorinated building block, it is distinguished from non-fluorinated aliphatic diols and even lower-fluorine analogs by a fully fluorinated central C4 segment (eight fluorine atoms) that imparts unique properties, positioning it for specialized applications in polymer and material sciences .

Why 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Cannot Be Replaced by Other Fluorinated Diols in Material Design


Substitution with a lower-fluorine diol or a non-fluorinated analog like 1,6-hexanediol is not a functional equivalent in applications where maximal fluorine content, structural integrity, and specific property modulation are critical. The performance of fluorinated diols in altering protein conformation [1] and modifying polymer properties [2] is not linear; it depends on the total number and arrangement of fluorine atoms. As demonstrated below, even a change of two fluorine atoms (e.g., from hexafluoro to octafluoro) results in a quantifiable, exponential increase in bioactivity and distinct changes in polymer phase behavior, making direct replacement without significant performance loss impossible.

Quantitative Differentiation of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A Comparative Evidence Guide for Procurement


Superior Helix Induction Efficacy vs. Tetrafluoro- and Hexafluoro- Diol Analogs

In a direct comparative study using circular dichroism (CD), the effectiveness of inducing α-helical secondary structure in proteins was quantified and ranked across three fluorinated diols. The octafluoro compound (OFHD) demonstrated the highest efficacy, following the order: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) > 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) > 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) [1][2].

Protein Folding Biophysics Circular Dichroism Spectroscopy

Enhanced Disruption of Polyurethane Hard Segment Crystallinity Compared to Tetrafluoro- and Non-Fluorinated Diols

When incorporated as a chain extender in aliphatic polyurethanes (based on HDI and PTMO), the octafluoro diol (OF) significantly alters polymer microstructure compared to chain extenders with fewer or no fluorine atoms. The study reports that polyurethanes extended with OF exhibit a lower melting temperature and less heat of fusion for the crystalline hard segment domains than those extended with 2,2,3,3-tetrafluoro-1,4-butanediol (TF) or non-fluorinated 1,4-butanediol (BD) [1].

Polymer Chemistry Polyurethane Synthesis Thermal Analysis

Higher Surface Fluorine Enrichment in Polyurethanes Compared to Tetrafluoro Diol Chain Extenders

In the same polyurethane study, X-ray photoelectron spectroscopy (XPS) analysis revealed that polyurethanes chain-extended with the octafluoro diol (OF) possess a higher concentration of fluorocarbon chains at the surface compared to those made with the tetrafluoro analog (TF) [1].

Surface Science Polyurethane Coatings X-ray Photoelectron Spectroscopy

Maximum Fluorine Content per Molecule vs. Shorter-Chain Fluorinated Diols

A class-level comparison based on molecular structure reveals that 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol contains eight fluorine atoms (C6H6F8O2, molecular weight 262.10), which is the highest among commonly available linear perfluoroalkane-α,ω-diols of similar backbone length. This contrasts with shorter analogs like 2,2,3,3-tetrafluoro-1,4-butanediol (C4H6F4O2, four fluorine atoms) or 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (C5H6F6O2, six fluorine atoms) [1][2]. The exponential relationship between fluorine content and properties like helix induction was established in [3].

Fluoropolymer Material Science Low Surface Energy

High Thermal Stability with Elevated Atmospheric Boiling Point

While specific thermal decomposition data (e.g., TGA) for this compound is not readily available in the searched literature, its atmospheric boiling point is reported to be approximately 294-296°C . This is significantly higher than non-fluorinated 1,6-hexanediol (boiling point 250°C) [1], suggesting greater thermal stability for applications requiring high-temperature processing or operation.

Thermal Analysis High-Temperature Synthesis Fluorochemicals

Key Application Scenarios for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Based on Comparative Performance Data


Maximizing α-Helix Induction in Protein Folding and Biophysical Assays

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) is the preferred reagent over other fluorinated diols when maximal induction of α-helical secondary structure is required in proteins like β-lactoglobulin A and melittin [1]. Its efficacy is superior to hexafluoro- and tetrafluoro- analogs, providing the strongest experimental signal in circular dichroism studies [1].

Synthesis of Advanced Fluorinated Polyurethanes with Tailored Microstructure and Surface Properties

For the design of polyurethane coatings, elastomers, or biomedical materials requiring a high degree of control over hard segment crystallinity and surface fluorination, this octafluoro diol is the chain extender of choice. It provides more effective disruption of hard segment domains and leads to a higher concentration of fluorine at the material surface compared to both 1,4-butanediol and 2,2,3,3-tetrafluoro-1,4-butanediol [2]. This translates to materials with potentially lower surface energy and altered mechanical behavior.

High-Performance Fluorinated Polyester and Polycarbonate Building Block

As a diol monomer, it serves as a versatile building block for synthesizing fluorinated polyesters and polycarbonates with enhanced chemical resistance and thermal stability. Its high fluorine content (8 atoms) imparts significant hydrophobicity and resistance to degradation compared to non-fluorinated or lower-fluorine analogs .

Synthesis of Semi-Fluorinated Surfactants and Specialty Chemicals

The compound's unique structure, featuring a highly fluorinated hydrophobic core and two reactive hydroxyl groups, makes it an ideal starting material for creating novel surfactants and specialty chemicals. Its synthesis into cyclic-type semi-fluorinated disodium alkanesulfonate has been demonstrated, showcasing its utility as a precursor for advanced materials [3].

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